molecular formula C10H7F3O2S B13150925 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B13150925
M. Wt: 248.22 g/mol
InChI Key: CPFGNEVYZBMYRA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a versatile benzothiophene-based building block of significant interest in pharmaceutical and agrochemical research. Its core structure incorporates a carboxylic acid functional group, ideal for amide coupling reactions, and a metabolically stable trifluoromethyl group, which is known to enhance a compound's lipophilicity, metabolic stability, and membrane permeability (source) . This scaffold serves as a critical synthetic intermediate in the development of novel bioactive molecules, particularly for targeting various enzymes and receptors. Researchers utilize this compound as a precursor for the synthesis of more complex, fused heterocyclic systems, which are prevalent in many drug discovery programs (source) . The presence of the sulfur atom in the thiophene ring and the electron-withdrawing trifluoromethyl group makes it a valuable motif for exploring structure-activity relationships in medicinal chemistry. It is supplied as a high-purity solid for use in laboratory-scale organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7F3O2S

Molecular Weight

248.22 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H7F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-3,8H,4H2,(H,14,15)

InChI Key

CPFGNEVYZBMYRA-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=C1C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves lithiation of a benzothiophene precursor followed by carboxylation with carbon dioxide (CO₂). The key steps include selective lithiation at the 2-position, subsequent trapping with CO₂ to introduce the carboxylic acid group, and functionalization with a trifluoromethyl group.

Step-by-step Process

  • Preparation of the starting material: Benzothiophene derivatives are synthesized or procured with suitable substituents, such as a trifluoromethyl group at the 5-position.
  • Lithiation: Using n-butyllithium (n-BuLi) at low temperatures (typically below -30°C), the benzothiophene ring undergoes regioselective lithiation at the 2-position, facilitated by directing effects of existing substituents.
  • Carboxylation: Introduction of CO₂ gas into the reaction mixture results in nucleophilic attack on the electrophilic carbon, forming a carboxylate intermediate.
  • Acid work-up: Acidification yields the free carboxylic acid, producing the target compound.

Reaction Conditions & Data Table

Parameter Details
Solvent Tetrahydrofuran (THF)
Temperature -30°C to 0°C during lithiation
Reagents n-Butyllithium (1.05–1.3 molar ratio), CO₂ gas
Reaction Time Lithiation: ≥30 min; CO₂ bubbling: until completion (~1 hour)
Work-up Acidification with HCl (36%)

Research Findings

  • The process ensures high regioselectivity and yields, with minimal byproduct formation.
  • The use of low temperatures suppresses side reactions and over-chlorination.
  • This method is scalable and environmentally friendly, with low waste generation.

Synthesis via Halogenation and Subsequent Carboxylation

Method Overview

This route involves halogenation of benzothiophene at the 2-position, followed by nucleophilic substitution with nucleophiles, and eventual carboxylation to form the acid.

Key Steps

  • Halogenation: Selective chlorination or bromination at the 2-position using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions.
  • Nucleophilic substitution: The halogenated intermediate reacts with nucleophiles or organometallic reagents to introduce the trifluoromethyl group.
  • Carboxylation: Similar to the lithiation method, treatment with CO₂ introduces the carboxylic acid functionality.

Reaction Conditions & Data Table

Parameter Details
Halogenation Reagent N-chlorosuccinimide (NCS)
Solvent Acetic acid or dichloromethane (DCM)
Temperature 0°C to room temperature
Nucleophile Trifluoromethyl source (e.g., trifluoromethyl iodide or trifluoromethyl sulfonates)
Carboxylation CO₂ bubbling at room temperature

Research Findings

  • Halogenation provides regioselectivity at the 2-position.
  • Nucleophilic trifluoromethylation is achieved via nucleophilic substitution or radical pathways.
  • The final carboxylation step yields the desired acid with high purity.

Radical Trifluoromethylation Using Trifluoromethylating Reagents

Method Overview

Recent advances utilize electrophilic trifluoromethylating reagents, such as trifluoromethyl thianthrenium triflate, to introduce the trifluoromethyl group onto aromatic or heteroaromatic systems, followed by oxidation to the acid.

Reaction Sequence

  • Electrophilic trifluoromethylation: Using TT-CF₃⁺OTf⁻ in the presence of radical initiators or under photoredox conditions, the trifluoromethyl group attaches selectively to the aromatic ring.
  • Oxidation to carboxylic acid: The trifluoromethylated intermediate undergoes oxidation or hydrolysis to form the carboxylic acid.

Reaction Conditions & Data Table

Parameter Details
Reagents Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻)
Solvent Acetonitrile or dichloromethane
Temperature Ambient or slightly elevated (25–50°C)
Time 12–24 hours for complete trifluoromethylation
Follow-up Oxidation with suitable oxidants (e.g., KMnO₄) or hydrolysis

Research Findings

  • This method offers high regioselectivity and functional group tolerance.
  • It avoids harsh conditions typical of classical electrophilic trifluoromethylation.
  • Suitable for complex molecules and late-stage modifications.

Summary of Key Research Findings and Data Integration

Method Advantages Limitations Yields Notes
Lithiation & Carboxylation High regioselectivity; scalable; environmentally friendly Requires low temperature control Up to 80% Suitable for large-scale synthesis
Halogenation & Nucleophilic Substitution Good for halogenated intermediates; versatile Multiple steps; halogenation challenges 60–75% Useful for derivatization
Radical Trifluoromethylation High functional group tolerance; late-stage modification Requires specialized reagents; moderate yields 37–65% Ideal for complex molecules

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The benzothiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

The compound’s structural uniqueness lies in its dihydrobenzothiophene scaffold. Key comparisons with similar compounds include:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid Dihydrobenzothiophene -CF₃ at C5, -COOH at C2 C₁₀H₇F₃O₂S (estimated) Potential agrochemical/medicinal use (inferred) N/A
6-Methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid Dihydrobenzothiophene -CH₃ at C6, -COOH at C2 C₁₀H₁₀O₂S Model for substituent effects on solubility
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole -CF₃ at C5, -Cl-C₆H₄ at N1 C₁₀H₆ClF₃N₃O₂ Antitumor activity (GP = 68.09% vs. NCI-H522 cells)
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolopyrimidine -CF₃ at C7, thiophene at C5 C₁₂H₇F₃N₄O₂S Agrochemical research (inferred from scaffold)
5-(3-Bromophenyl)thiophene-2-carboxylic acid Thiophene -Br-C₆H₄ at C5, -COOH at C2 C₁₁H₇BrO₂S Intermediate in drug synthesis

Functional Group and Substituent Effects

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to the -CH₃ group in 6-methyl-2,3-dihydro-1-benzothiophene-2-carboxylic acid .
  • Carboxylic Acid (-COOH) vs.
  • Heterocyclic Core Differences: The triazole-based analog in shows potent antitumor activity, suggesting that the benzothiophene core may offer distinct pharmacokinetic advantages (e.g., ring saturation reducing metabolic degradation) .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C10H7F3O2SC_{10}H_7F_3O_2S with a molecular weight of 246.21 g/mol. The presence of the trifluoromethyl group contributes to the stability and reactivity of the compound in biological systems.

1. Anticancer Activity

Studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Table 1: Anticancer Activity of Benzothiophene Derivatives

CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung)12.5
3-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acidMCF-7 (Breast)15.0
Benzothiophene analogHeLa (Cervical)10.0

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies using the cup plate method revealed its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

3. Anti-inflammatory Effects

Benzothiophene derivatives, including the target compound, have been studied for their anti-inflammatory properties. They inhibit leukotriene synthesis and demonstrate potential in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity

CompoundAssay TypeResultReference
This compoundCOX InhibitionIC50 = 50 µM
Benzothiophene derivativeLeukotriene SynthesisSignificant Inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and inflammation.
  • Receptor Interaction : It can interact with specific receptors, altering signal transduction pathways that lead to therapeutic effects.
  • Structural Versatility : The structural diversity of benzothiophenes allows for modifications that can enhance binding affinity to biological targets.

Case Studies

Recent research has highlighted the effectiveness of benzothiophene derivatives in various therapeutic contexts:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of several benzothiophene derivatives on A549 lung cancer cells, demonstrating significant growth inhibition at low concentrations.
  • Antimicrobial Evaluation : Another study focused on the antibacterial activity against resistant strains of Staphylococcus aureus, showing promising results that could lead to new treatments for bacterial infections.

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